2,2',2'',2'''-(Benzene-1,2-diyldinitrilo)tetraethanol
Overview
Description
2,2’,2’‘,2’‘’-(Benzene-1,2-diyldinitrilo)tetraethanol is a chemical compound known for its complex structure and versatile applications. It is characterized by the presence of a benzene ring bonded to four ethanolamine groups through nitrogen atoms. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Benzene-1,2-diyldinitrilo)tetraethanol typically involves the reaction of benzene-1,2-diamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting benzene-1,2-diamine with ethylene oxide: This step requires a catalyst and is usually conducted at elevated temperatures and pressures to facilitate the reaction.
Purification: The resulting product is purified through various techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of 2,2’,2’‘,2’‘’-(Benzene-1,2-diyldinitrilo)tetraethanol is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-(Benzene-1,2-diyldinitrilo)tetraethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The ethanolamine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines.
Scientific Research Applications
2,2’,2’‘,2’‘’-(Benzene-1,2-diyldinitrilo)tetraethanol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in biochemical assays and as a chelating agent to bind metal ions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’-(Benzene-1,2-diyldinitrilo)tetraethanol involves its ability to chelate metal ions and interact with various molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its interaction with proteins and enzymes can modulate their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a similar structure and function.
Uniqueness
2,2’,2’‘,2’‘’-(Benzene-1,2-diyldinitrilo)tetraethanol is unique due to its specific structure, which allows for multiple points of interaction with metal ions and other molecules. This makes it particularly useful in applications requiring strong and stable chelation.
Properties
IUPAC Name |
2-[2-[bis(2-hydroxyethyl)amino]-N-(2-hydroxyethyl)anilino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c17-9-5-15(6-10-18)13-3-1-2-4-14(13)16(7-11-19)8-12-20/h1-4,17-20H,5-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWGHPROHMLOEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N(CCO)CCO)N(CCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293054 | |
Record name | 2,2',2'',2'''-(benzene-1,2-diyldinitrilo)tetraethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22745-71-7 | |
Record name | NSC87001 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2',2'',2'''-(benzene-1,2-diyldinitrilo)tetraethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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